molecular formula C13H7Cl2FO2 B6364571 4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid CAS No. 1182971-83-0

4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid

Cat. No.: B6364571
CAS No.: 1182971-83-0
M. Wt: 285.09 g/mol
InChI Key: BNWMWZSQFXLYTB-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 2,5-dichlorophenyl group at the 4-position. Its molecular formula is C₁₃H₇Cl₂F O₂, with a molecular weight of 301.10 g/mol (calculated). This compound is primarily utilized as an intermediate in pharmaceutical synthesis and fine chemical production, particularly in the development of bioactive molecules with anti-inflammatory or antimicrobial properties . Its structural features, including the electron-withdrawing fluorine and chlorine substituents, influence its acidity, solubility, and reactivity in synthetic pathways .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(16)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWMWZSQFXLYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681165
Record name 2',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182971-83-0
Record name 2',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method includes the following steps:

    Halogenation: The starting material, 2,5-dichlorobenzene, undergoes halogenation to introduce a fluorine atom at the desired position.

    Carboxylation: The halogenated intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of new materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Impact of Substituents :

  • Electron-withdrawing effects: The 2-fluorine in the target compound increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogues .

Chlorinated Benzoic Acid Analogues

Compounds with chlorine substituents but differing in position or additional functional groups:

Compound Name Structure Key Differences Applications
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid 2-F, 4-(3,5-diCl-phenyl) Symmetric Cl arrangement; higher symmetry may enhance crystallinity Pesticide intermediates
4-(1-Carboxyethyl)-2-fluorobenzoic acid 2-F, 4-(CH₂CH(COOH)-) Carboxyethyl group increases hydrophilicity; metabolite of flurbiprofen Environmental persistence studies
2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole ring + 4-methyl substitution Heterocyclic ring introduces π-stacking potential Antimicrobial agents

Research Findings :

  • Biodegradability : The target compound’s dichlorophenyl group may contribute to environmental persistence, similar to 4-(1-carboxyethyl)-2-fluorobenzoic acid, which resists microbial degradation .
  • Pharmacological activity : Thiazole-containing analogues (e.g., 2-(2,5-diCl-phenyl)-4-methyl-thiazole-5-carboxylic acid) exhibit enhanced antimicrobial potency due to improved membrane permeability .

Heterocyclic Derivatives with Dichlorophenyl Groups

Pyrimidine and thiazole derivatives demonstrate how core structure modifications affect functionality:

Compound Name (from ) Core Structure Molecular Weight Key Features
[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid Pyrimidine + COOH 337.09 g/mol Trifluoromethyl group enhances metabolic stability
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid Pyrimidine + aminobenzoic acid 428.20 g/mol Dual functional groups for targeted drug delivery

Comparative Analysis :

  • Synthetic complexity : Pyrimidine-based analogues require multi-step synthesis compared to the straightforward benzoic acid backbone of the target compound .
  • Bioactivity : The trifluoromethyl group in pyrimidine derivatives improves receptor affinity but may increase toxicity risks .

Biological Activity

4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid is a synthetic compound with notable biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H7Cl2FO2
  • Molecular Weight : 285.09 g/mol

The compound features a benzoic acid core substituted with a dichlorophenyl group and a fluorine atom, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of fluorobenzoic acids, including this compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various pathogens, suggesting potential applications in treating infectious diseases .

Anticancer Properties

Fluorinated compounds have been investigated for their anticancer activities. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound were found to exhibit antiproliferative effects against lung and breast cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological effects of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, altering signaling pathways that lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various pathogens
AnticancerInhibits proliferation in lung and breast cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Antimicrobial Evaluation

A series of studies evaluated the antimicrobial efficacy of various derivatives of fluorobenzoic acids. The results indicated that compounds with similar structures to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, revealing effective concentrations that could be further explored for therapeutic use .

Case Study: Antiproliferative Effects

In vitro studies assessed the antiproliferative effects of fluorinated benzoic acids on cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability through mechanisms involving apoptosis and cell cycle disruption. These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .

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